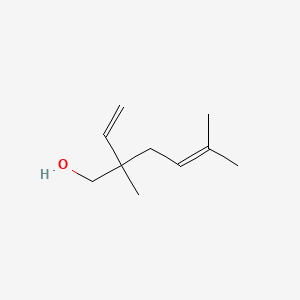

2-Ethenyl-2,5-dimethyl-4-hexen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-2,5-dimethylhex-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,8-11)7-6-9(2)3/h5-6,11H,1,7-8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJTYGUNUFOHNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(CO)C=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50598-21-5 |

Source

|

| Record name | 2-ethenyl-2,5-dimethylhex-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Irregular monoterpene alcohols in Eucalyptus citriodora essential oil

An In-Depth Technical Guide to the Irregular Monoterpene Alcohols in Eucalyptus citriodora Essential Oil

Abstract

Eucalyptus citriodora (Corymbia citriodora), commonly known as the lemon-scented gum, is a renowned source of essential oil rich in monoterpenoids. While the oil is commercially dominated by the regular monoterpene aldehyde citronellal, it possesses a complex profile of other constituents, including a notable array of irregular monoterpene alcohols. These compounds, distinguished by their unique non-head-to-tail carbon skeletons, contribute significantly to the oil's biological activity and chemical profile. This technical guide provides an in-depth exploration of the irregular monoterpene alcohols found in E. citriodora essential oil. It covers their chemical identity, biosynthetic origins, detailed analytical methodologies for extraction and characterization, and their significance in research and commercial applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific class of natural products.

The Chemical Landscape of Eucalyptus citriodora Essential Oil

The essential oil of Eucalyptus citriodora is a complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes.[1] The chemical composition can vary based on factors such as geographical origin, age of the leaves, and the extraction method employed.[2] However, a consistent characteristic is the predominance of oxygenated monoterpenes.[2][3]

The major constituent is typically citronellal , which can account for up to 80% of the oil's volume.[1][4] Following citronellal, the most significant components are its related alcohol, citronellol , and a group of structurally distinct isomers known as isopulegols .[5][6][7] It is these isopulegol isomers that represent the core irregular monoterpene alcohols of interest.

While regular monoterpenes are formed by the standard "head-to-tail" linkage of two isoprene units, irregular monoterpenes derive from a non-canonical "head-to-middle" or "non-head-to-tail" condensation of isoprenoid precursors.[8][9] This structural deviation imparts unique chemical and biological properties.

Key Monoterpenoid Constituents

The following table summarizes the typical major monoterpenoid constituents found in E. citriodora essential oil, with a focus on the primary alcohol components.

| Compound | Class | Typical Percentage (%) | Reference(s) |

| Citronellal | Regular Monoterpene Aldehyde | 29 - 70 | [4][6][10] |

| Citronellol | Regular Monoterpene Alcohol | 7 - 15 | [5][6][10] |

| Isopulegol | Irregular Monoterpene Alcohol | 4 - 8 | [4][5][11] |

| Isoisopulegol | Irregular Monoterpene Alcohol | ~12 (in decaying leaves) | [6] |

| p-Menthane-3,8-diol (PMD) | Regular Monoterpene Diol | 1 - 2 (in raw oil) | [12] |

Note: Percentages are indicative and can vary significantly between oil batches.

Biosynthesis of Irregular Monoterpene Alcohols

Understanding the formation of irregular monoterpenes requires a brief overview of the general isoprenoid pathway in plants.

Pillar of Expertise: Causality in Biosynthesis

The distinction between regular and irregular monoterpenes is not arbitrary; it is determined at a critical enzymatic step. The vast majority of monoterpenes arise from the head-to-tail condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl diphosphate (GPP), a C10 precursor. This reaction is catalyzed by GPP synthase.

However, the formation of irregular monoterpenes bypasses this standard route. Instead, specialized enzymes catalyze the condensation of two DMAPP units in a non-head-to-tail fashion.[8] In the case of lavandulol, a well-studied irregular monoterpene, the enzyme lavandulyl diphosphate synthase (LPPS) facilitates a head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[8][9] This LPP precursor is then acted upon by monoterpene synthases (mTPSs) to generate the final irregular monoterpene structures. While the specific synthase for isopulegol in Eucalyptus is not as fully characterized as in lavender, the underlying principle of a non-GPP precursor formed from two DMAPP units is conserved.

The citronellal that is abundant in the oil serves as a direct precursor for the cyclization reaction that forms isopulegol isomers.[13] This intramolecular carbonyl-ene reaction is a key transformation leading to the p-menthane skeleton of isopulegol.

Diagram: Biosynthetic Pathway Divergence

The following diagram illustrates the critical divergence point in the biosynthesis of regular versus irregular monoterpenes.

Caption: Divergence of regular and irregular monoterpene biosynthesis.

Analytical Methodologies: A Validating Workflow

The accurate identification and quantification of irregular monoterpene alcohols in a complex matrix like essential oil demand a robust and self-validating analytical workflow. This section details the core protocols from extraction to analysis.

Extraction of Essential Oil via Hydrodistillation

Principle of Method Choice: Hydrodistillation is the industry-standard and pharmacopoeial method for extracting essential oils.[14][15] It leverages the principle that the combined vapor pressure of a mixture of immiscible liquids (water and oil) is higher than the vapor pressure of the individual components, allowing the volatile oils to distill at a temperature below the boiling point of water. This prevents thermal degradation of sensitive terpenoid structures.[15][16]

Step-by-Step Protocol:

-

Plant Material Preparation: Collect fresh, healthy leaves of Eucalyptus citriodora. Coarsely chop approximately 200-300 g of the leaf material to increase the surface area for efficient steam penetration.

-

Apparatus Setup: Assemble a Clevenger-type apparatus. Place the chopped leaves into a 2 L round-bottom flask and add approximately 1 L of deionized water, ensuring the plant material is fully submerged.

-

Distillation: Connect the flask to the Clevenger trap and condenser. Heat the flask using a heating mantle. The goal is a gentle, rolling boil.

-

Extraction Process: Continue the distillation for 3-4 hours. During this time, steam and volatile oils will rise, condense, and collect in the calibrated tube of the Clevenger trap. The denser water will automatically return to the distillation flask.

-

Oil Collection: Once the distillation is complete and the apparatus has cooled, carefully collect the pale yellow essential oil from the top of the water layer in the trap using a Pasteur pipette.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the final oil in a sealed, amber glass vial at 4°C to prevent degradation. The yield is typically calculated as a percentage of the initial weight of the plant material (v/w).[5][11]

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Choice: GC-MS is the definitive analytical tool for volatile compound analysis.[17] Gas chromatography provides high-resolution separation of the individual components of the oil based on their volatility and interaction with the stationary phase. Mass spectrometry provides structural information by fragmenting the eluted compounds into a predictable pattern (mass spectrum), which acts as a chemical fingerprint for identification.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1% solution (v/v) of the extracted E. citriodora essential oil in a high-purity solvent such as hexane or dichloromethane.

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar DB-Wax column is typically used. The choice depends on the desired separation characteristics.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample solution is injected in split mode (e.g., 50:1 split ratio) at an injector temperature of 250°C.

-

-

Oven Temperature Program (Self-Validating System): The temperature program is critical for resolving isomers. A typical program is:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

Rationale: A slow ramp rate is crucial for separating closely eluting stereoisomers like isopulegol and isoisopulegol.[13]

-

-

Mass Spectrometer Parameters:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis and Compound Identification:

-

Retention Index (RI): Calculate the RI for each peak using a homologous series of n-alkanes (C8-C20) run under the same conditions. This provides a standardized retention value.

-

Mass Spectra Comparison: Compare the experimental mass spectrum of each peak against established libraries (e.g., NIST, Wiley).

-

Confirmation: The definitive identification of irregular monoterpene alcohols is achieved by comparing both the calculated Retention Index and the mass spectrum with those of an authentic, purified reference standard.[18][19]

-

Quantification: Determine the relative percentage of each compound by peak area normalization.

-

Workflow Visualization

Caption: Workflow for extraction and analysis of monoterpene alcohols.

Significance and Applications

The irregular monoterpene alcohols and their derivatives from E. citriodora are of significant interest to the pharmaceutical and agrochemical industries.

-

Isopulegol: This monoterpene alcohol is valued for its distinct minty aroma and cooling sensation.[20] It is a key chemical precursor in the industrial synthesis of (-)-menthol.[13] Furthermore, research has indicated potential anti-inflammatory, antiviral, and gastroprotective effects for isopulegol.[20]

-

p-Menthane-3,8-diol (PMD): While not an irregular monoterpene itself, PMD is a crucial derivative. It is naturally present in aged E. citriodora oil and can be efficiently synthesized from citronellal.[21][22] PMD is the only naturally derived active ingredient recognized by the U.S. CDC as an effective repellent against mosquitoes, comparable in efficacy to DEET.[23][24] This makes it a highly valuable compound for developing consumer-friendly insect repellents.[12][23]

Conclusion

The essential oil of Eucalyptus citriodora is a rich source of not only the well-known citronellal but also a fascinating suite of irregular monoterpene alcohols, chiefly the isomers of isopulegol. These compounds, arising from a unique biosynthetic pathway, contribute to the oil's overall chemical profile and biological activity. A robust analytical workflow, grounded in hydrodistillation and confirmed by GC-MS with reference standards, is essential for their accurate characterization. The commercial and therapeutic potential of these alcohols and their derivatives, particularly in flavor, fragrance, and as a source for leading natural insect repellents, ensures that they will remain a subject of intensive research and development.

References

- Essential oil of Eucalyptus citriodora: Physio-Chemical. (2022-12-31). Advancements in Life Sciences.

- Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy. (2024-06-30). Trends in Agricultural Sciences.

- Chemical Composition of Essential Oil from Eucalyptus citriodora Leaves and Insecticidal Activity Against Myzus persicae and Frankliniella schultzei. (2015-06-18). Taylor & Francis.

- Chemical composition and inhibitory activity of essential oil from decaying leaves of Eucalyptus citriodora. (n.d.). PubMed.

- Essential oil of Algerian Eucalyptus citriodora: Chemical composition, antioxidant and antimicrobial activities. (n.d.). Academia.edu.

- The Biosynthetic Origin of Irregular Monoterpenes in Lavandula. (2013-03-01). PMC - NIH.

- Pmd or P-Menthane-3,8-diol, a n

- Efficient accumulation of new irregular monoterpene malonyl glucosides in Nicotiana benthamiana achieved by co-expression of isoprenyl diphosphate synthases and substrate-producing enzymes. (n.d.). Frontiers.

- The biosynthetic origin of irregular monoterpenes in lavandula: Isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. (2013-01-01).

- Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy. (2024-05-01).

- Understanding the biosynthesis of irregular monoterpenes for their heterologous production. (n.d.). Hong Kong Baptist University - HKBU Scholars.

- p-Menthane-3,8-diol. (n.d.). Foreverest Resources Ltd.

- p-Menthane-3,8-diol: mechanism of action, applications and safety. (2023-10-16). ChemicalBook.

- p-Menthane-3,8-diol. (n.d.). Wikipedia.

- Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy. (2024-06-30).

- Green synthesis of para-Menthane-3,8-diol from Eucalyptus citriodora: Application for repellent products. (n.d.).

- (-)

- Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. (2025-06-19). PubMed.

- GC-MS analysis of Eucalyptus citriodora leaf extract and its role on the dietary supplementation in transgenic Drosophila model of Parkinson's disease. (2013-05-01). PubMed.

- Chemical composition of essential oils [%] of Eucalyptus citriodora during different months. (n.d.).

- Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis s

- Isopulegol. (n.d.). Lab Effects Terpene Glossary.

- Gas chromatographic technologies for the analysis of essential oils. (n.d.). Unknown Source.

- Isopulegol (2) and its isomers: neoisopulegol (146), isoisopulegol... (n.d.).

- Essential oil of Algerian Eucalyptus citriodora: Chemical composition, antifungal activity. (n.d.). Unknown Source.

- Isopulegol (mixture of isomers). (n.d.). Chem-Impex.

- (-)

- Extraction of Terpenoids from Essential Oils. (2024-07-11).

- Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. (n.d.). MDPI.

- Analysis of Monoterpenes and Monoterpenoids. (n.d.).

- EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES

- Process for the removal of terpenes from essential oils. (n.d.).

- SEPARATION OF TERPENES FROM LEMON ESSENTIAL OIL BY SELECTIVE FRACTIONATION UNDER A VACUUM. (n.d.). Unknown Source.

- Structure identification of terpene-type alcohols at microgram levels. (n.d.). Analytical Chemistry.

- Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils. (2023-12-07). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. als-journal.com [als-journal.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Essential oil of Algerian Eucalyptus citriodora: Chemical composition, antioxidant and antimicrobial activities [academia.edu]

- 5. Chemical Composition Analysis of Eucalyptus citriodora Essential Oil Using GC-MS and NMR Spectroscopy [tas.scione.com]

- 6. Chemical composition and inhibitory activity of essential oil from decaying leaves of Eucalyptus citriodora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Essential oil of Algerian Eucalyptus citriodora: Chemical composition, antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. essentialoilsforhealing.com [essentialoilsforhealing.com]

- 18. GC-MS analysis of Eucalyptus citriodora leaf extract and its role on the dietary supplementation in transgenic Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Isopulegol - Lab Effects Terpene Glossary [labeffects.com]

- 21. foreverest.net [foreverest.net]

- 22. researchgate.net [researchgate.net]

- 23. penntybio.com [penntybio.com]

- 24. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

Volatile Organic Compounds in Ficus hispida Fruit Extracts: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the volatile organic compounds (VOCs) found in the fruit of Ficus hispida (Hairy Fig). Unlike standard botanical profiles, the VOC signature of F. hispida exhibits a distinct "dual personality" dependent on the extraction methodology and the physiological state of the syconia (figs).

For researchers, this guide distinguishes between the Ecological Profile (Headspace volatiles used for pollinator attraction) and the Pharmacological Profile (Hydrodistilled compounds with bioactive potential). Understanding this dichotomy is critical for experimental design, whether the objective is chemical ecology or drug discovery.

Part 1: Botanical & Chemical Context[1][2][3][4][5][6]

The Dioecious Signaling Mechanism

Ficus hispida is functionally dioecious, meaning it has separate male and female trees. Its survival depends entirely on the obligate mutualism with the pollinating wasp, Ceratosolen solmsi.

-

Receptive Phase (Attraction): When figs are ready for pollination, they emit a specific VOC blend dominated by monoterpenes to attract wasps. This signal is chemically identical in both male and female figs to ensure the wasps cannot discriminate between them (a phenomenon known as "chemical mimicry").

-

Post-Pollination Phase (Repulsion/Masking): Once pollinated, the VOC profile shifts drastically to prevent super-parasitism, often emitting compounds like benzyl alcohol or reducing emission rates entirely.

The Extraction Paradox

The chemical profile you recover depends entirely on your method:

-

Headspace (HS-SPME): Captures the "true" scent profile (Linalool, Terpenes). Used for ecological studies.

-

Hydrodistillation (HD): Captures heavier, thermally stable, or artifact compounds (Pentadecanal, Fatty Acid Esters). Used for pharmacological screening.[1][2][3]

Part 2: Analytical Profiling (Data Tables)

The following tables contrast the major constituents identified via different methodologies.

Table 1: Ecological Profile (Headspace/Solvent Extraction of Receptive Figs)

Target: Pollinator Attraction (Ceratosolen solmsi)

| Compound Class | Major Constituents | Function |

| Monoterpenes | Linalool (Dominant) | Primary attractant for Ceratosolen wasps. |

| Monoterpenes | Linalool oxide (furanoid) | Synergistic attractant. |

| Benzenoids | 4-Methylanisole | Common Ficus attractant (specific to receptive phase). |

| Sesquiterpenes | Minor attractant component. |

Table 2: Pharmacological Profile (Hydrodistillation of Mature Biomass)

Target: Bioactivity (Antioxidant, Antimicrobial)

| Compound Class | Major Constituents | Abundance (%)* | Pharmacological Potential |

| Aldehydes | Pentadecanal | ~14.6% | Antimicrobial; rare in essential oils. |

| Aldehydes | 2-(E)-Hexenal | ~11.1% | "Green" leaf volatile; antimicrobial. |

| Esters | 2-Butyl-5-methyl-2-hexenoic acid ethyl ester | ~8.5% | Unique marker compound.[4] |

| Fatty Acids | Palmitic Acid (Hexadecanoic acid) | Variable | Anti-inflammatory; carrier molecule. |

| Terpenes | Phytol | Variable | Precursor for Vitamin E; cytotoxic. |

*Note: Percentages vary based on geographic origin and fruit maturity.

Part 3: Biological & Pharmacological Implications[1][3][5][6][8]

Antimicrobial & Cytotoxic Activity

Hydrodistilled oils rich in pentadecanal and aldehydes have shown moderate antimicrobial activity against Gram-positive bacteria (Bacillus spp.) and cytotoxicity against specific cancer cell lines (e.g., HL60). The mechanism is likely membrane disruption caused by the lipophilic nature of the aldehydes and terpenes.

Antioxidant Capacity

Ethanolic extracts and essential oils of F. hispida demonstrate significant radical scavenging activity (DPPH and ABTS assays). This is attributed to the synergistic effect of volatile terpenes (like phytol) and non-volatile phenolics co-extracted in solvent methods.

Part 4: Experimental Protocols

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Purpose: Analysis of the "living scent" and pollination attractants.

-

Sample Prep: Place 3–5 fresh, receptive figs (cut in quarters) into a 20 mL headspace vial.

-

Equilibration: Add 10% NaCl (w/w) to enhance volatility. Equilibrate at 40°C for 25 mins.

-

Extraction: Insert SPME fiber (DVB/CAR/PDMS 50/30 µm is recommended for broad range). Expose fiber to headspace for 30 mins at 40°C.

-

Desorption: Inject fiber into GC inlet (splitless mode) at 250°C for 3 mins.

-

GC-MS Parameters:

-

Column: HP-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 40°C (2 min)

5°C/min

-

Protocol B: Hydrodistillation (Clevenger Type)

Purpose: Isolation of essential oil for bioactivity assays.

-

Sample Prep: Pulverize 200g of air-dried F. hispida fruit.

-

Setup: Place biomass in a 2L round-bottom flask. Add 1L distilled water. Connect Clevenger-type apparatus.

-

Distillation: Heat to boiling. Maintain reflux for 4 hours .

-

Collection: Collect the oil layer (often negligible yield; may require trapping in n-hexane).

-

Drying: Dry the organic layer over anhydrous

. -

Storage: Store at 4°C in amber glass vials.

Part 5: Visualization of Signaling & Workflow

Diagram 1: Chemo-Ecological Signaling Pathway

This diagram illustrates the chemical logic of the Ficus-Wasp interaction, highlighting how the VOC profile shifts to control wasp behavior.

Caption: Chemical signaling loop of F. hispida. Linalool acts as the primary entry signal, while post-pollination shifts prevent overcrowding.

Diagram 2: Analytical Workflow Selection

This diagram guides the researcher in choosing the correct extraction method based on the desired data output.

Caption: Decision tree for extraction methodology. HS-SPME targets volatile signaling; Hydrodistillation targets stable bioactive lipids.

References

-

Song, Q., Yang, D., Zhang, G., & Yang, C. (2001). Volatiles from Ficus hispida and their attractiveness to fig wasps.[5][6] Journal of Chemical Ecology, 27(10), 1929–1942.

-

Liu, C., et al. (2022). Thermal Treatment (Hydrodistillation) on The Biomass of Ficus hispida L. f.: Volatile Organic Compounds Yield, Phytochemical Composition, and Antioxidant Activity Evaluation.[4] MDPI - Molecules, 27(21), 7438.

-

Proffit, M., et al. (2020). Signaling receptivity: Comparison of the emission of volatile compounds by figs of Ficus hispida before, during and after the phase of receptivity to pollinators. Symbiosis, 82, 1-10.

-

Ali, M., & Kenganora, M. (2016). Antibacterial, Antioxidant and Cytotoxic Activities of Ficus hispida Leaves and Fruits.[3][7] Indo American Journal of Pharmaceutical Sciences.

-

Hossaian, S., et al. (2013).[2] Thrombolytic Activity and Antimicrobial Properties of Ficus hispida. Journal of Scientific Research, 5(2), 393-397.[2]

Sources

- 1. Ficus spp.: Phytochemical composition and medicinal potential | Research, Society and Development [rsdjournal.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. iajps.com [iajps.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Volatiles from Ficus hispida and their attractiveness to fig wasps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biosynthetic pathway of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol

An In-Depth Technical Guide to the Putative Biosynthetic Pathway of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol: A Roadmap for Discovery and Elucidation

Authored by a Senior Application Scientist

Foreword: The vast chemical diversity of the plant kingdom offers a treasure trove of novel bioactive compounds. Among these, the irregular monoterpenes stand out for their unique carbon skeletons and significant commercial applications in the fragrance, pharmaceutical, and agricultural industries. While the biosynthesis of well-known irregular monoterpenes like lavandulol and chrysanthemol has been a subject of intense research, the origins of many other structurally intriguing molecules remain uncharted territory. This guide ventures into such territory, proposing a scientifically grounded, putative biosynthetic pathway for the irregular monoterpenoid, this compound. This document is designed not as a definitive statement, but as a comprehensive roadmap for researchers, scientists, and drug development professionals to investigate and ultimately elucidate the enzymatic machinery responsible for the synthesis of this and other novel irregular monoterpenes.

Introduction to this compound and the Realm of Irregular Monoterpenes

This compound is a C10H18O monoterpenoid alcohol. Its structure deviates from the canonical head-to-tail linkage of two isoprene units, placing it in the class of irregular monoterpenes. These compounds are biosynthetically distinct from their regular counterparts, which are derived from geranyl diphosphate (GPP) or neryl diphosphate (NPP). The biosynthesis of irregular monoterpenes is characterized by the unique condensation of two molecules of dimethylallyl diphosphate (DMAPP)[1][2]. This foundational difference in precursor coupling leads to a wide array of fascinating and often complex molecular architectures.

The study of irregular monoterpene biosynthesis is not merely an academic exercise. Understanding these pathways opens the door to the heterologous production of valuable natural products in microbial systems, offering a sustainable and scalable alternative to traditional plant extraction or complex chemical synthesis[3][4][5][6].

A Proposed Biosynthetic Pathway for this compound

Based on established principles of irregular monoterpene biosynthesis, we propose a multi-step enzymatic pathway for the formation of this compound. This proposed pathway is anchored in the known mechanisms of enzymes such as lavandulyl diphosphate synthase (LPPS) and chrysanthemyl diphosphate synthase (CDS)[1][7][8].

Step 1: The Critical Condensation of Two DMAPP Molecules

The biosynthesis is hypothesized to initiate with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids[1]. This reaction is catalyzed by a yet-to-be-identified prenyltransferase, provisionally named "2-ethenyl-2,5-dimethyl-4-hexenyl diphosphate synthase" (EDHPS). This enzyme would catalyze a non-head-to-tail condensation of two DMAPP units to form the diphosphate precursor, 2-ethenyl-2,5-dimethyl-4-hexenyl diphosphate (EDHPP).

The proposed mechanism for EDHPS would likely involve an initial ionization of one DMAPP molecule to form a dimethylallyl carbocation. This electrophilic species would then attack the double bond of a second DMAPP molecule, followed by a specific proton transfer and termination of the reaction to yield the unique carbon skeleton of EDHPP. The precise nature of this rearrangement would differentiate EDHPS from known enzymes like LPPS and CDS.

Step 2: Dephosphorylation to the Corresponding Alcohol

The newly formed EDHPP is then proposed to undergo dephosphorylation to yield the final product, this compound. This step is likely catalyzed by a phosphatase. In some known instances of irregular monoterpene biosynthesis, the synthase enzyme itself possesses a secondary phosphatase activity, converting the diphosphate intermediate directly to the alcohol[7][8][9]. Therefore, it is plausible that EDHPS could be a bifunctional enzyme.

Visualizing the Proposed Pathway

To clearly illustrate the proposed biosynthetic route, the following diagram outlines the key transformations from the central metabolite DMAPP to the target molecule.

Caption: Proposed biosynthetic pathway of this compound.

A Practical Guide to Elucidating the Proposed Pathway

The validation of this proposed pathway requires a systematic and multi-faceted experimental approach. The following protocols are designed to serve as a comprehensive guide for researchers aiming to identify and characterize the enzymes involved.

Identification of Candidate Genes

The search for the elusive EDHPS gene should begin with a transcriptomic analysis of a plant species known or suspected to produce this compound or structurally related compounds.

Experimental Protocol: Transcriptome Sequencing and Analysis

-

Plant Material: Collect tissues from the plant of interest, focusing on parts that are likely to be rich in specialized metabolites, such as glandular trichomes, flowers, or young leaves.

-

RNA Extraction: Isolate high-quality total RNA from the collected tissues using a suitable kit or a TRIzol-based method.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Identify putative terpene synthase genes based on sequence homology to known prenyltransferases, particularly those from the cis-prenyltransferase family, which includes enzymes like LPPS.

-

Look for conserved motifs, such as the aspartate-rich DDxxD motif, which is crucial for the catalytic activity of many terpene synthases.

-

Functional Characterization of Candidate Enzymes

Once a list of candidate genes is generated, the next crucial step is to functionally express these genes and assay the resulting enzymes for the desired activity. Heterologous expression in microbial systems is a powerful and widely used approach for this purpose[10].

Experimental Protocol: Heterologous Expression in E. coli and In Vitro Enzyme Assays

-

Gene Cloning: Synthesize or PCR-amplify the open reading frames of the candidate genes and clone them into an appropriate E. coli expression vector (e.g., pET series).

-

Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Protein Purification: Lyse the E. coli cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Enzyme Assay:

-

Incubate the purified enzyme with DMAPP in a suitable buffer containing a divalent metal cofactor (e.g., MgCl2 or MnCl2).

-

To detect the formation of the diphosphate intermediate (EDHPP), treat the reaction products with a phosphatase (e.g., alkaline phosphatase) to convert EDHPP to the corresponding alcohol.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of this compound.

-

Data Presentation: Expected GC-MS Results

| Sample | Retention Time (min) | Key Mass Fragments (m/z) | Compound Identification |

| Negative Control (no enzyme) | - | - | No product |

| Positive Control (authentic standard) | X.XX | e.g., 139, 121, 95, 69 | This compound |

| Experimental (Candidate Enzyme + DMAPP) | X.XX | e.g., 139, 121, 95, 69 | This compound |

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the identification and functional characterization of the proposed EDHPS.

Caption: Workflow for the discovery and characterization of EDHPS.

In Vivo Reconstitution of the Pathway

To confirm that the identified enzyme(s) can produce this compound in a living organism, the pathway can be reconstituted in a heterologous host such as Saccharomyces cerevisiae or Nicotiana benthamiana.

Experimental Protocol: Pathway Reconstitution in S. cerevisiae

-

Strain Engineering: Use a S. cerevisiae strain engineered for enhanced production of isoprenoid precursors (e.g., by overexpressing key enzymes of the mevalonate pathway).

-

Gene Expression: Clone the identified EDHPS gene (and a suitable phosphatase if EDHPS is not bifunctional) into a yeast expression vector.

-

Yeast Transformation: Transform the expression construct into the engineered yeast strain.

-

Cultivation and Product Analysis:

-

Culture the engineered yeast in an appropriate medium.

-

Extract the culture broth and/or cell pellet with an organic solvent.

-

Analyze the extracts by GC-MS for the production of this compound.

-

Concluding Remarks and Future Outlook

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant specialized metabolism but also provide the genetic tools for the sustainable production of this and potentially other novel irregular monoterpenes. The methodologies outlined in this guide, from transcriptomics to heterologous expression and in vitro assays, represent a field-proven approach to enzyme discovery and pathway elucidation. As we continue to explore the vast chemical space of the natural world, such systematic approaches will be indispensable in unlocking nature's biosynthetic secrets for the benefit of science and society.

References

- Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (2025). bioRxiv.

- The Biosynthetic Origin of Irregular Monoterpenes in Lavandula. (2013). Journal of Biological Chemistry.

- Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae. (2025). Synthetic and Systems Biotechnology.

- Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (2025). bioRxiv.

- Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity. (2014). Journal of Biological Chemistry.

- Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (2025).

- Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity. (2015).

- cis-Chrysanthemol. (n.d.). Benchchem.

- Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. (2018).

- Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium. (2001).

- Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. (2020). Frontiers in Plant Science.

Sources

- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis [frontiersin.org]

Technical Guide: Natural Occurrence and Isolation of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol

[1]

Executive Summary

This compound (CAS: 50598-21-5) is an irregular monoterpene alcohol distinguished by its non-head-to-tail isoprene linkage.[1] Unlike ubiquitous regular monoterpenes (e.g., Linalool, Geraniol) derived from Geranyl Diphosphate (GPP), this compound represents a specialized subclass of terpenoids often associated with specific biosynthetic anomalies or stress-induced metabolic pathways in plants.[1]

While frequently overlooked in broad-spectrum metabolomics, it serves as a significant chemotaxonomic marker in the reproductive tissues of Corymbia citriodora (formerly Eucalyptus citriodora) and specific chemotypes of Zingiber officinale.[1] Its presence correlates with potent antioxidant and anti-inflammatory profiles in essential oils, making it a target of interest for high-value botanical drug development.[1]

Chemical Profile & Structural Logic[1][2]

Nomenclature and Identity[1][3]

-

Common Synonyms: 2,5-Dimethyl-2-vinyl-4-hexen-1-ol; Isomer of Lavandulol.[1][5]

-

CAS Number: 50598-21-5[1]

-

Molecular Formula: C₁₀H₁₈O[1]

-

Molecular Weight: 154.25 g/mol [1]

Structural Analysis

The molecule features a quaternary carbon at position C2, bearing both a methyl and a vinyl (ethenyl) group.[1] This quaternary center is the hallmark of an irregular monoterpene biosynthesis, likely arising from a head-to-middle condensation or a rearrangement of a Lavandulyl cation intermediate.[1]

| Feature | Specification |

| Skeleton | Irregular Monoterpene (C10) |

| Functional Group | Primary Alcohol (-CH₂OH) |

| Unsaturation | Two double bonds (Vinyl at C2; Trisubstituted at C4) |

| Chirality | C2 is a chiral center (Enantiomers likely exist in nature) |

Natural Occurrence in Planta

The compound is not ubiquitously distributed; it accumulates in specific plant organs, particularly seeds and fruits, suggesting a role in protection or signaling rather than general vegetative defense.[1]

Primary Source: Corymbia citriodora (Lemon-Scented Gum)

The fruit and seed essential oils of C. citriodora are the definitive natural reservoir for this compound.[1] Unlike the leaf oil, which is dominated by citronellal, the fruit oil contains significant quantities of this compound.[1]

-

Co-occurring Metabolites: Palmitic acid (29%), Oleic acid (10%), E,E,E-α-springene.[2][4]

-

Significance: The high concentration in the fruit (vs. leaves) indicates organ-specific regulation of terpene synthases.[1]

Secondary Sources

| Plant Species | Family | Part | Abundance | Extraction Method |

| Zingiber officinale (Ginger) | Zingiberaceae | Rhizome | ~1.28% | Soxhlet Extraction |

| Vitis vinifera (Grape) | Vitaceae | Fruit | Trace | Headspace/SPME |

| Neolitsea aurata | Lauraceae | Leaf | ~0.22% | Steam Distillation |

Biosynthetic Pathway (Hypothetical)

Unlike regular monoterpenes formed via the ionization of Geranyl Diphosphate (GPP), this compound likely originates from the irregular coupling of two Dimethylallyl Diphosphate (DMAPP) units or a DMAPP and Isopentenyl Diphosphate (IPP) unit in a non-head-to-tail fashion (similar to Lavandulyl diphosphate formation).[1]

Pathway Visualization

The following diagram illustrates the divergence from the canonical GPP pathway toward the irregular monoterpene skeleton.

Figure 1: Proposed biosynthetic divergence of irregular monoterpenes via Head-to-Middle coupling.[1]

Extraction & Isolation Protocols

To isolate this compound with high purity, a targeted approach focusing on C. citriodora fruits is recommended.[1] The following protocol synthesizes methodologies from authoritative phytochemical studies.

Hydrodistillation Workflow (Primary Isolation)

This method is preferred for recovering the volatile fraction without solvent contamination.[1]

-

Plant Material Preparation:

-

Distillation:

-

Post-Processing:

-

Dry the oil over anhydrous Sodium Sulfate (

).[1] -

Filter through a 0.22 µm PTFE membrane.

-

Store at 4°C in amber glass vials.

-

Soxhlet Extraction (Alternative for Exhaustive Recovery)

Used when total lipid recovery (including non-volatiles) is required, as seen in Zingiber studies.[1]

-

Solvent: n-Hexane or Petroleum Ether (40-60°C).[1]

-

Cycle: 6 hours.

-

Yield: Typically higher than hydrodistillation but requires fractional distillation to separate the target alcohol from fatty acids (e.g., palmitic acid).[1]

Analytical Validation (GC-MS)

To confirm the identity of the isolated peak:

-

Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium (1.0 mL/min).[1]

-

Temp Program: 60°C (0 min)

3°C/min -

Target RI (Retention Index): Expect elution near Lavandulol (RI ~1160-1200 on DB-5).[1]

-

Mass Spectrum: Look for characteristic fragments of monoterpene alcohols (

93, 121, 136).[1]

Figure 2: Isolation workflow for recovering the target monoterpene from plant matrix.[1]

Biological Significance & Applications

Research indicates that essential oils containing this compound exhibit significant therapeutic potential, although the activity is often synergistic with other terpenes.[1]

-

Anti-inflammatory: The fruit oil of C. citriodora (containing 8% of the target) showed 43.8% inhibition of inflammation in carrageenan-induced edema models.[1]

-

Antioxidant: Scavenging activity (DPPH) ranges from 67-72%, attributed to the synergistic effect of the monoterpene alcohols and fatty acids.[1]

-

Pest Repellency: In Zingiber officinale, this compound contributes to the oil's efficacy against German cockroaches (Blattella germanica), acting as a volatile deterrent.[1]

References

-

Olawore, N. O., & Ololade, Z. S. (2021).[1][4] Health Benefits of the Fruit Essential Oil of Eucalyptus Citriodora: Secondary Metabolites, Radical Scavenging, Antioxidant, Anti-inflammatory, Analgesic, Antimicrobial Potential.[1][3][4] International Journal of Drug Discovery, 13(4).[1][4] Link[1]

-

Nour, A. H., et al. (2017).[1] Extraction And Chemical Compositions of Ginger (Zingiber Officinale Roscoe) Essential Oils As Cockroaches Repellent.[1][6] Australian Journal of Basic and Applied Sciences, 11(3), 1-8.[1][5] Link

-

PubChem. (n.d.).[1] 3-Ethenyl-2,5-dimethyl-4-hexen-1-ol (Compound Summary). National Library of Medicine. Link

-

Chen, H., et al. (2018).[1] Analysis of Volatile Components in Leaves of Four Lauraceae Species in Jinyun Mountain. Forest Research. Link

Role of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol in plant-insect interactions

An In-depth Technical Guide on the Role of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol in Plant-Insect Interactions

Abstract

Plant-insect interactions are complex ecological dialogues, frequently mediated by a sophisticated language of chemical cues. Volatile organic compounds (VOCs) are principal components of this language, dictating behaviors from host-plant selection to pollinator attraction and pest deterrence. This technical guide delves into the potential role of a specific C10 volatile, this compound, within this framework. While direct research on this molecule is not present in current scientific literature, its chemical structure as an irregular monoterpenoid alcohol allows for a robust, evidence-based exploration of its likely functions. By examining the biosynthesis, ecological roles, and analytical methodologies associated with structurally and functionally similar compounds, this guide provides a comprehensive blueprint for researchers, scientists, and drug development professionals to investigate and potentially exploit this molecule's bioactivity. We will explore its probable involvement in pollinator attraction, herbivore deterrence, and tritrophic interactions, and provide detailed, field-proven protocols for its study.

Introduction: Deconstructing a Novel Volatile

The compound this compound represents a unique chemical structure within the vast arsenal of plant-produced volatiles. As a C10 alcohol with a branched chain, it is classified as an irregular monoterpenoid. Unlike the more common "regular" monoterpenes formed by a head-to-tail linkage of two isoprene units, irregular monoterpenes feature an unconventional linkage, suggesting a specialized biosynthetic origin.[1]

The study of such specific molecules is paramount. The specificity of a plant's volatile blend can be the determining factor in highly specialized interactions, such as the attraction of a single pollinator species or the deterrence of a specialist herbivore.[2][3] While direct experimental data for this compound is absent, this guide will synthesize knowledge from related compounds to build a predictive framework for its ecological significance.

Chemical Profile and Putative Biosynthesis

To understand the function of a volatile, we must first understand its origin. The biosynthesis of terpenoids is a central metabolic process in plants, occurring via two primary pathways.

2.1. Precursor Synthesis: The MEP Pathway

Monoterpenes are typically synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4] This pathway converts pyruvate and glyceraldehyde-3-phosphate into the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4]

2.2. Formation of the C10 Skeleton: An Irregular Condensation

The defining feature of this compound is its irregular carbon skeleton. This structure likely arises from a "head-to-middle" condensation of two DMAPP molecules, catalyzed by a specialized cis-prenyl diphosphate synthase.[1][5] This is analogous to the formation of lavandulyl diphosphate (LPP), the precursor to the irregular monoterpene lavandulol found in lavender.[1][5][6] A lavandulyl diphosphate synthase (LPPS) facilitates this unusual condensation.[5] Subsequent enzymatic modifications by terpene synthases (TPS) and other enzymes like dehydrogenases would then produce the final alcohol structure.

Caption: Potential ecological roles of the target volatile.

| Related Compound Class | Known Role in Plant-Insect Interactions | Example Compounds | References |

| Monoterpene Alcohols | Pollinator attraction, herbivore deterrence, antimicrobial | Linalool, Geraniol, α-Terpineol | , [7] |

| Irregular Monoterpenes | Pheromone components, floral attractants | Lavandulol, Chrysanthemic acid | , [1] |

| Green Leaf Volatiles (C6) | Herbivore deterrence, parasitoid attraction (HIPV) | (Z)-3-hexen-1-ol, (E)-2-hexenal | ,,[8] [9] |

| Sesquiterpenes (C15) | Parasitoid attraction (HIPV), direct defense | (E)-β-caryophyllene, Germacrene D | , [10] |

A Practical Guide to Investigation: Experimental Protocols

To validate the hypothesized roles of this compound, a systematic experimental approach is required. The following protocols provide a self-validating system for the collection, identification, and functional analysis of this and other plant volatiles.

Caption: Workflow for investigating plant volatile function.

4.1. Protocol 1: Volatile Collection via Headspace Sorption

-

Objective: To capture volatiles emitted from plant tissues (e.g., flowers, herbivore-damaged leaves) without solvent contamination.

-

Methodology:

-

Chamber Setup: Gently enclose the plant tissue (e.g., a single flower or leaf) in a clean glass chamber or a poly-acetate (turkey) bag.

-

Airflow: Create a push-pull system. Purified, charcoal-filtered air is pushed into the chamber at a controlled rate (e.g., 600 mL/min). Air is then pulled out of the chamber through a volatile trap at a slightly lower rate (e.g., 500 mL/min) to maintain positive pressure and prevent contamination.

-

Volatile Trap: The trap consists of a glass tube containing a sorbent material (e.g., 50 mg of Porapak Q). The air pulled from the chamber passes through this trap, and the volatile compounds adsorb onto the material.

-

Sampling Duration: Collect volatiles for a set period, typically 4-12 hours, to ensure sufficient concentration.

-

Elution: After collection, elute the trapped volatiles from the sorbent using a minimal amount of high-purity solvent (e.g., 200 µL of hexane or dichloromethane). Add an internal standard (e.g., n-octane) at a known concentration for later quantification.

-

Storage: Store the resulting extract in a sealed glass vial at -20°C until analysis.

-

4.2. Protocol 2: Chemical Identification and Quantification via GC-MS

-

Objective: To separate, identify, and quantify the compounds in the volatile extract. *[11][12] Methodology:

-

Injection: Inject 1 µL of the volatile extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature program to separate compounds based on their boiling points and polarity. A typical program might be: hold at 40°C for 3 min, then ramp at 10°C/min to 250°C, and hold for 5 min. [13] 3. MS Detection: As compounds elute from the GC column, they enter the Mass Spectrometer, which is operated in electron impact (EI) mode (typically at 70 eV). The MS will fragment the molecules and record their mass-to-charge ratio (m/z).

-

Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their calculated retention indices (RI) to published values.

-

Quantification: Calculate the quantity of each compound by comparing its peak area to the peak area of the known concentration internal standard.

-

4.3. Protocol 3: Electroantennography (EAG)

-

Objective: To determine if an insect's antenna can detect the target compound, indicating the presence of corresponding olfactory receptors. *[14][15] Methodology:

-

Antenna Preparation: Immobilize a live insect (e.g., a moth or bee) by chilling. Carefully excise one antenna at the base.

-

Electrode Mounting: Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode makes contact with the distal tip of the antenna, and the reference electrode is inserted into the base. [16][17] 3. Stimulus Preparation: Prepare serial dilutions of the synthetic this compound in a solvent like hexane. Apply a small amount (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A pipette with solvent only serves as the control.

-

Odor Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air (e.g., 0.5 seconds) from the stimulus pipettes are injected into this continuous stream to deliver the odorant.

-

Data Recording: The electrodes are connected to an amplifier. When the antenna's olfactory neurons depolarize in response to a detected odor, a negative voltage deflection is recorded. The amplitude of this deflection (in millivolts) is the EAG response.

-

4.4. Protocol 4: Behavioral Bioassay via Y-Tube Olfactometer

-

Objective: To assess the behavioral response (attraction or repulsion) of an insect to the target compound. *[18][19] Methodology:

-

Apparatus Setup: A Y-shaped glass tube is used. A purified, humidified airflow is split and directed down each arm of the 'Y'. [20][21] 2. Odor Source: In one arm, the air passes over a filter paper treated with a specific dose of the synthetic target compound (the "treatment" arm). In the other arm, the air passes over a filter paper treated only with the solvent (the "control" arm).

-

Insect Introduction: A single, naive insect is introduced at the base of the 'Y'.

-

Choice Observation: The insect is given a set amount of time (e.g., 5 minutes) to move upwind and choose one of the arms. A "choice" is recorded when the insect crosses a defined line in one of the arms.

-

Data Analysis: The experiment is replicated with multiple insects (e.g., N=50). The positions of the treatment and control arms are swapped regularly to avoid positional bias. The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test or binomial test to determine if there is a statistically significant preference.

-

Conclusion and Future Directions

While the precise role of this compound in plant-insect interactions remains to be elucidated, its structure as an irregular monoterpenoid alcohol provides a strong foundation for targeted investigation. The evidence from related compounds strongly suggests its potential involvement as a key mediator in pollinator attraction, herbivore defense, and the attraction of natural enemies. Its unique, irregular structure may confer a high degree of specificity to these interactions.

The immediate path forward requires the chemical synthesis of this compound. Once a pure standard is available, the protocols outlined in this guide can be systematically applied. By coupling chemical analysis of plant headspace with electrophysiological and behavioral assays using relevant insect species (e.g., specialist pollinators or herbivores of plants known to produce irregular terpenes), the precise ecological function of this novel volatile can be unveiled. Such research not only deepens our understanding of chemical ecology but also holds the potential to uncover new, natural compounds for sustainable pest management and the enhancement of pollinator services.

References

-

Heil, M. (2014). Herbivore-induced plant volatiles in tritrophic interactions. CHIMIA International Journal for Chemistry, 68(11), 785-788. [Link]

-

Turlings, T. C., & Erb, M. (2018). Tritrophic interactions mediated by herbivore-induced plant volatiles: mechanisms, ecological relevance, and application potential. Annual review of entomology, 63, 433-452. [Link]

-

Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens. International journal of molecular sciences, 14(9), 17781-17811. [Link]

-

Matsui, K. (2016). Green leaf volatiles—the forefront of plant responses against biotic attack. Plant and Cell Physiology, 57(11), 2239-2247. [Link]

-

Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens. International journal of molecular sciences, 14(9), 17781-17811. [Link]

-

Amo, L., & Van Oers, K. (2022). Tritrophic interactions with avian predators: the effect of host plant species and herbivore-induced plant volatiles on recruiting. Journal of Field Ornithology, 93(2). [Link]

-

Scala, A., Allmann, S., Mirabella, R., Haring, M. A., & Schuurink, R. C. (2013). Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens. PubMed, 14(9), 17781–17811. [Link]

-

Malik, U. (2020). A review on-Volatile-mediated tritrophic interaction. International Journal of Entomology Research, 5(5), 11-16. [Link]

-

Ali, J., Alborn, H., & Stelinski, L. (2021). Tritrophic interactions among arthropod natural enemies, herbivores and plants considering volatile blends at different scale levels. Insects, 12(7), 633. [Link]

-

Anonymous. (2024, January 30). Green Leaf Volatiles Enhance Plant Defense Against Agricultural Pests for Cleaner Farming. BNN Breaking. [Link]

-

Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in Lavandula. The Journal of biological chemistry, 288(9), 6333–6341. [Link]

-

L. P. J. J. van der Goes van Naters, W., & R. T. Cardé. (2014). Using insect electroantennogram sensors on autonomous robots for olfactory searches. Journal of visualized experiments: JoVE, (90), e51704. [Link]

-

JoVE. (2016, December 6). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. YouTube. [Link]

-

Antimicrobial Testing Laboratory. (n.d.). Y-Tube Olfactometer Test for Mosquito Repellent Efficacy. Antimicrobial Testing Laboratory. [Link]

-

Logan, J. G., Stanczyk, N. M., Hassanali, A., Kemei, J., Santana, A. E., Ribeiro, K. A., ... & Birkett, M. A. (2010). Y-tube olfactometer bioassay design. ResearchGate. [Link]

-

Liu, Y., et al. (2018). 5.2. Y-Tube Olfactometer Bioassays. Bio-protocol, 8(18). [Link]

-

Dennis, E. J., & Riffell, J. A. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of visualized experiments: JoVE, (169). [Link]

-

Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in lavandula: Isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. ResearchGate. [Link]

-

Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. The Journal of biological chemistry, 288(9), 6333–6341. [Link]

-

Olsson, S. B., & Hansson, B. S. (2013). Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. [Link]

-

Boncan, C., Tsang, S., Li, C., Lee, I., Lam, H., Chan, T., & Hui, J. (2020). Terpenes and Terpenoids in Plants: Interactions with Environment and Insects. International journal of molecular sciences, 21(19), 7382. [Link]

-

Hong Kong Baptist University. (n.d.). Understanding the biosynthesis of irregular monoterpenes for their heterologous production. HKBU Scholars. [Link]

-

Ghirardo, A., & Schnitzler, J. P. (2013). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]

-

Balla, M., et al. (2024). Untargeted flower volatilome profiling highlights differential pollinator attraction strategies in muscadine. Frontiers in Plant Science, 15. [Link]

-

Boncan, C., Tsang, S., Li, C., Lee, I., Lam, H., Chan, T., & Hui, J. (2020). Terpenes and Terpenoids in Plants: Interactions with Environment and Insects. MDPI. [Link]

-

DeSoumy, J., et al. (2021). Mosquito attraction bioassay using a Y-tube olfactometer. ResearchGate. [Link]

-

Mora-Castañeda, G. E., et al. (2019). Volatile organic compounds of plants induced by insects: current situation in Mexico. Revista Mexicana de Ciencias Agrícolas, 10(3), 699-712. [Link]

-

Anonymous. (n.d.). Y-tube olfactometer used in the bioassay. ResearchGate. [Link]

-

Boncan, C., Tsang, S., Li, C., Lee, I., Lam, H., Chan, T., & Hui, J. (2020). Plant terpenes and their observed roles and effects against insects. ResearchGate. [Link]

-

Villamil, S., & T. C. J. Turlings. (2022). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Insects, 13(5), 471. [Link]

-

Reeves, J. B., & C. M. K. Fellman. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules (Basel, Switzerland), 23(9), 2192. [Link]

-

Zhou, F., & H. Pichersky. (2020). A Comprehensive Review of Plant Volatile Terpenoids, Elucidating Interactions with Surroundings, Systematic Synthesis, Regulation, and Targeted Engineering Production. International journal of molecular sciences, 21(20), 7543. [Link]

-

ResolveMass Laboratories Inc. (n.d.). GCMS Analysis of Plant Extract. ResolveMass Laboratories Inc.. [Link]

-

Isah, T. (2021). Biochemistry of Terpenes and Recent Advances in Plant Protection. International journal of molecular sciences, 22(11), 5739. [Link]

-

Li, X., He, X., Zeng, M., Liu, X., & Qin, F. (2014). The GC/MS analysis of volatile components extracted by different methods from Exocarpium Citri Grandis. Journal of analytical methods in chemistry, 2014, 686381. [Link]

-

Valcárcel, M., & M. A. González. (2021). GC-MS Analysis of Volatile Plant Secondary Metabolites. ResearchGate. [Link]

-

Li, M., et al. (2020). Research progress in biosynthesis and regulation of plant terpenoids. Journal of Plant Physiology, 252, 153236. [Link]

-

Szendrei, Z., & Rodriguez-Saona, C. (2011). A meta-analysis of insect pest behavioral manipulation with plant volatiles. Arthropod-Plant Interactions, 5(4), 301-310. [Link]

-

Kumar, S., et al. (2024). Potential of volatile organic compounds in the management of insect pests and diseases of food legumes: a comprehensive review. Frontiers in Plant Science, 15. [Link]

-

Dicke, M., & Baldwin, I. T. (2010). The role of volatiles in plant communication. The Plant Journal, 62(1), 22-35. [Link]

-

Li, Y., et al. (2024). The Plant Volatile-Sensing Mechanism of Insects and Its Utilization. International Journal of Molecular Sciences, 25(2), 996. [Link]

-

Souza, F., et al. (2018). Volatile Organic Compounds Role in Selective Pollinator Visits to Commercial Melon Types. Sociobiology, 65(4), 671-679. [Link]

-

Souza, F., et al. (2018). Volatile Organic Compounds Role in Selective Pollinator Visits to Commercial Melon Types. ResearchGate. [Link]

-

Anonymous. (n.d.). ROLE OF PLANT VOLATILES IN MEDIATING POLLINATOR-PLANT INTERACTION. ResearchGate. [Link]

Sources

- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of volatiles in plant communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatile Organic Compounds Role in Selective Pollinator Visits to Commercial Melon Types [ideas.repec.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Terpenes and Terpenoids in Plants: Interactions with Environment and Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A Comprehensive Review of Plant Volatile Terpenoids, Elucidating Interactions with Surroundings, Systematic Synthesis, Regulation, and Targeted Engineering Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 16. Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Isolation of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol from essential oils

Application Note: High-Purity Isolation of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol (Lavandulol) from Essential Oils

Abstract & Strategic Overview

Target Molecule: this compound Common Name: Lavandulol CAS: 498-16-8 (R-form), 51276-47-2 (racemic) Primary Sources: Lavandula angustifolia (Lavender), Lavandula x intermedia (Lavandin), Eucalyptus citriodora.[1]

The Challenge: Lavandulol typically exists as a minor constituent (0.5% – 4.0%) in essential oils dominated by its structural isomer, Linalool (30% – 45%), and its ester, Lavandulyl Acetate .

-

Boiling Point Proximity: Lavandulol (BP ~229°C) and Linalool (BP ~198°C) have overlapping distillation curves in complex matrices, making simple fractional distillation inefficient for high purity (>95%).

-

Chromatographic Masking: Due to the massive abundance of Linalool, it often "tails" into the Lavandulol peak during preparative chromatography, preventing clean separation.

The Solution (The "Chemical Key"): This protocol utilizes the Primary vs. Tertiary Alcohol differentiation .

-

Lavandulol is a Primary Alcohol (sterically accessible).

-

Linalool is a Tertiary Alcohol (sterically hindered).

By reacting the enriched alcohol fraction with a cyclic anhydride (Phthalic or Succinic), Lavandulol forms an acidic half-ester, while Linalool remains unreacted. The acidic Lavandulol derivative can then be chemically extracted into an aqueous base, leaving Linalool in the organic phase.

Pre-Isolation Analysis & Workflow

Before initiating isolation, the feedstock must be characterized.

Table 1: Target vs. Interfering Species

| Compound | Structure Type | Boiling Point | Approx.[2][3] Abundance | Reactivity (Esterification) |

| Lavandulol | Monoterpene Alcohol (Primary ) | 229-230°C | 0.5 - 4.0% | High |

| Linalool | Monoterpene Alcohol (Tertiary ) | 198-199°C | 30 - 45% | Very Low |

| Lavandulyl Acetate | Monoterpene Ester | ~228°C | 2 - 10% | None (Already esterified) |

| 1,8-Cineole | Ether | 176°C | Variable | None |

Workflow Logic Diagram

Figure 1: Strategic workflow leveraging selective chemical derivatization for purification.

Detailed Protocols

Phase 1: Yield Maximization (Saponification)

Goal: Convert Lavandulyl Acetate (often 4-10%) into Lavandulol to increase total yield.

-

Reagents: 10% KOH in Ethanol (w/v).

-

Procedure:

-

Dissolve 100g of Essential Oil in 200mL of ethanolic KOH.

-

Reflux at 70°C for 2 hours.

-

Validation: Check via TLC (Silica, 9:1 Hexane:EtOAc). The high-Rf ester spots should disappear; alcohol spots intensify.

-

Workup: Evaporate ethanol. Add 200mL water. Extract 3x with Diethyl Ether or Hexane. Dry organic layer over MgSO₄ and concentrate.

-

Result: "Hydrolyzed Oil" (Rich in Linalool and Lavandulol).

-

Phase 2: Enrichment (Vacuum Distillation)

Goal: Remove monoterpenes (Limone, Pinene) and heavy sesquiterpenes.

-

Setup: Vigreux column (20cm) or Spinning Band Distillation apparatus.

-

Pressure: Reduced pressure is mandatory (10–15 mmHg) to prevent thermal degradation.

-

Fractions:

-

Analysis: GC-FID to confirm the "Main Cut" contains both Linalool and Lavandulol.

Phase 3: Selective Purification (The "Hemiphthalate" Method)

Goal: Chemically separate Primary (Lavandulol) from Tertiary (Linalool) alcohols.

Mechanism:

Protocol:

-

Reaction:

-

In a round-bottom flask, combine 50g of the Enriched Alcohol Fraction .

-

Add 1.2 equivalents of Phthalic Anhydride (calculated based on estimated total primary alcohol content—usually ~10g is sufficient excess).

-

Add 50mL Pyridine (Solvent/Catalyst).

-

Heat to 80°C for 4 hours with stirring.

-

-

Separation (Liquid-Liquid Extraction):

-

Cool the mixture and pour into 200mL ice-cold water.

-

Add 100mL Diethyl Ether (or MTBE).

-

Wash 1 (Acidic): Wash with dilute HCl (1M) to remove Pyridine. Discard aqueous layer.

-

Wash 2 (Basic - CRITICAL): Extract the organic layer with 10% Sodium Carbonate (Na₂CO₃) solution (3 x 50mL).

-

Chemistry: The Lavandulyl hemiphthalate (now a carboxylic acid) converts to its sodium salt and moves into the Aqueous Phase .

-

Linalool: Remains in the Organic Phase (Ether).

-

-

-

Recovery:

-

Take the Aqueous Phase (containing Target).

-

Wash once with fresh Ether to remove any trapped Linalool.

-

Acidify carefully with 2M HCl until pH < 2 (The hemiphthalate precipitates or oils out).

-

Extract with Ether.[6] Dry over MgSO₄. Evaporate solvent.

-

Intermediate: You now have pure Lavandulyl Hemiphthalate .

-

Phase 4: Hydrolysis & Final Isolation

-

Hydrolysis:

-

Dissolve the Hemiphthalate in 20% NaOH (aq). Reflux for 1 hour.

-

-

Extraction:

-

Cool and extract with Pentane or Diethyl Ether.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Final Polish (Optional):

-

Short-path distillation (Kugelrohr) to remove any solvent traces.

-

Quality Control & Validation

GC-MS Parameters:

-

Column: DB-Wax or HP-Innowax (Polar phases provide better separation of alcohol isomers than non-polar DB-5).

-

Oven: 60°C (2 min) -> 5°C/min -> 240°C.

-

Retention: Lavandulol will elute after Linalool on a Wax column.

Spectroscopic Identification (NMR):

-

1H NMR (CDCl3): Look for the exocyclic methylene protons of the isopropenyl group.

- ~4.8-5.0 ppm (2H, broad singlets, C=CH₂).

- ~3.5-3.7 ppm (2H, multiplet, -CH₂OH).

-

Absence of the Linalool vinyl pattern (

5.9 dd).

References

-

Systematic Name & Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6433658, Lavandulol. Retrieved from [Link]

-

Source Composition (Lavender): Shellie, R., Mondello, L., Marriott, P., & Dugo, G. (2002). Characterisation of Lavender Essential Oils by Using Gas Chromatography–Mass Spectrometry with Correlation of Linear Retention Indices. Journal of Chromatography A. Retrieved from [Link]

-

Separation Logic (Primary vs Tertiary): Guenther, E. (1948). The Essential Oils - Vol 1: History - Origin In Plants - Production - Analysis. (Classic reference on phthalization of primary alcohols). Available via [Link]

-

Boiling Point Data: The Good Scents Company (2023). Lavandulol General Information. Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Linalool - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Molecular Distillation of Lavender Supercritical Extracts: Physicochemical and Antimicrobial Characterization of Feedstocks and Assessment of Distillates Enriched with Oxygenated Fragrance Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Towards a Greener Future: Sustainable Innovations in the Extraction of Lavender (Lavandula spp.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol derivatives

Application Note: Synthetic Strategies for 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol (Santolinyl Alcohol) and Derivatives

Executive Summary

This application note details the synthetic protocols for This compound , commonly referred to as Santolinyl Alcohol . As an irregular monoterpene, this compound features a sterically congested quaternary center bearing both a vinyl and a methyl group. This structural motif is critical in the synthesis of pyrethroid insecticides (e.g., precursors to chrysanthemic acid analogues) and high-value fragrance ingredients.

Unlike regular head-to-tail terpenes, this "irregular" skeleton requires specific rearrangement strategies to construct the C2 quaternary center. This guide prioritizes the Ireland-Claisen Rearrangement pathway due to its scalability, stereocontrol, and use of commercially available prenyl precursors.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Santolinyl Alcohol |

| CAS Number | 22626-43-3 (Generic for isomer class) |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Key Structural Feature | C2 Quaternary Center (Methyl, Vinyl, Hydroxymethyl, Prenyl) |

| Solubility | Soluble in EtOH, Et₂O, DCM; Insoluble in H₂O |

Strategic Synthesis: The Ireland-Claisen Pathway

The most robust method to install the C2 quaternary center with high fidelity is the [3,3]-sigmatropic rearrangement of an allylic ester enolate (Ireland-Claisen). This approach avoids the mixture of isomers often seen in direct alkylation.

Mechanism & Workflow

The synthesis proceeds in three distinct phases:

-

Esterification: Coupling 3-methyl-2-buten-1-ol (Prenyl alcohol) with 2-methyl-3-butenoic acid.

-

Rearrangement: Silyl-ketene acetal formation triggers the [3,3]-shift to form the γ,δ-unsaturated acid.[1]

-

Reduction: Conversion of the carboxylic acid to the target alcohol.

Figure 1: Synthetic pathway utilizing the Ireland-Claisen rearrangement to construct the quaternary center.

Detailed Experimental Protocols

Phase 1: Preparation of the Prenyl Ester Precursor

Objective: Synthesis of 3-methyl-2-butenyl 2-methyl-3-butenoate.

Reagents:

-

3-Methyl-2-buten-1-ol (Prenyl alcohol): 1.0 equiv

-

2-Methyl-3-butenoic acid: 1.1 equiv

-

DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv

-

DMAP (4-Dimethylaminopyridine): 0.1 equiv

-

Dichloromethane (DCM): Anhydrous (0.5 M concentration)

Protocol:

-